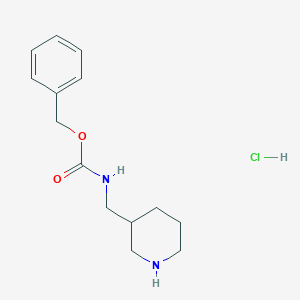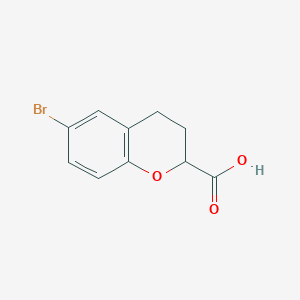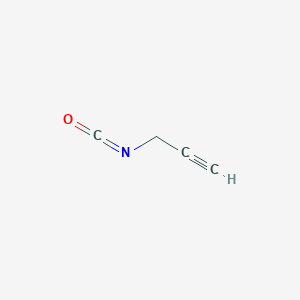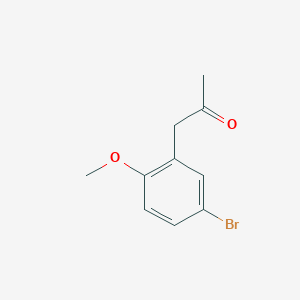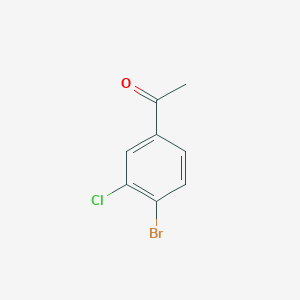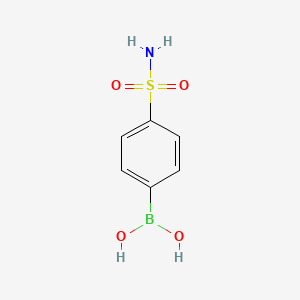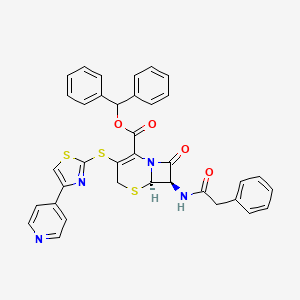![molecular formula C15H22N2 B1292078 2-苄基-2,8-二氮杂螺[4.5]癸烷 CAS No. 867009-61-8](/img/structure/B1292078.png)
2-苄基-2,8-二氮杂螺[4.5]癸烷
描述
2-Benzyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2. It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspirodecane core.
科学研究应用
2-Benzyl-2,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its role as a kinase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the inhibition of receptor interaction protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
The primary target of 2-Benzyl-2,8-diazaspiro[4.5]decane is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
2-Benzyl-2,8-diazaspiro[4.5]decane interacts with RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, thereby preventing cell death .
Biochemical Pathways
The compound affects the necroptosis pathway, which is involved in inflammatory diseases and cancer metastasis . By inhibiting RIPK1, 2-Benzyl-2,8-diazaspiro[4.5]decane disrupts this pathway, potentially altering the progression of these conditions .
Result of Action
The inhibition of RIPK1 by 2-Benzyl-2,8-diazaspiro[4.5]decane results in a significant anti-necroptotic effect . This could potentially lead to therapeutic benefits in conditions driven by necroptosis, such as certain inflammatory diseases and cancers .
生化分析
Biochemical Properties
2-Benzyl-2,8-diazaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, 2-Benzyl-2,8-diazaspiro[4.5]decane can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of 2-Benzyl-2,8-diazaspiro[4.5]decane on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream effects. Furthermore, 2-Benzyl-2,8-diazaspiro[4.5]decane can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
At the molecular level, 2-Benzyl-2,8-diazaspiro[4.5]decane exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering enzyme conformation. Additionally, 2-Benzyl-2,8-diazaspiro[4.5]decane can activate certain enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression, either by directly interacting with transcription factors or by modulating signaling pathways that control gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-2,8-diazaspiro[4.5]decane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Benzyl-2,8-diazaspiro[4.5]decane remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Benzyl-2,8-diazaspiro[4.5]decane vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with 2-Benzyl-2,8-diazaspiro[4.5]decane .
Metabolic Pathways
2-Benzyl-2,8-diazaspiro[4.5]decane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux by modulating enzyme activity, leading to changes in metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic pathways, such as glycolysis or the citric acid cycle, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of 2-Benzyl-2,8-diazaspiro[4.5]decane within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-Benzyl-2,8-diazaspiro[4.5]decane can influence its efficacy and duration of action, as well as its potential toxicity .
Subcellular Localization
2-Benzyl-2,8-diazaspiro[4.5]decane exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2,8-diazaspiro[4.5]decane typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of N-benzylacrylamides under specific conditions. The reaction is often catalyzed by copper and involves difluoroalkylation, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: Industrial production of 2-Benzyl-2,8-diazaspiro[4.5]decane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of high-pressure reactors and continuous flow systems to facilitate efficient production .
化学反应分析
Types of Reactions: 2-Benzyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or other substituents are replaced by different functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
相似化合物的比较
2,8-Diazaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the benzyl group.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A derivative with additional functional groups that enhance its biological activity
Uniqueness: 2-Benzyl-2,8-diazaspiro[4.5]decane is unique due to its specific structural configuration, which includes a benzyl group attached to the spirocyclic core. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-benzyl-2,8-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-11-8-15(13-17)6-9-16-10-7-15/h1-5,16H,6-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNWFMYRGJBRAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629281 | |
| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867009-61-8 | |
| Record name | 2-Benzyl-2,8-diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


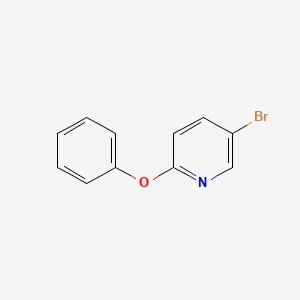




![Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamate](/img/structure/B1292004.png)
